(s)-3-Amino-5-phenylpentanoic acid

Übersicht

Beschreibung

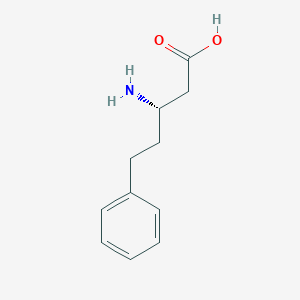

(s)-3-Amino-5-phenylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a five-carbon chain, which also contains a phenyl group (-C6H5) attached to the fifth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-5-phenylpentanoic acid can be achieved through several methods. One common approach involves the use of a Grignard reagent, which is reacted with a suitable precursor to introduce the phenyl group. The reaction typically involves the following steps:

- Preparation of the Grignard reagent by reacting phenylmagnesium bromide with an appropriate halide.

- Reaction of the Grignard reagent with a suitable carbonyl compound to form the desired intermediate.

- Hydrolysis of the intermediate to yield this compound.

Industrial production methods often involve the use of more efficient and scalable processes, such as catalytic hydrogenation or enzymatic synthesis, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(s)-3-Amino-5-phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxyl group can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Building Block in Synthesis

- (S)-3-Amino-5-phenylpentanoic acid is primarily utilized as a building block in the synthesis of more complex molecules. Its chiral nature makes it a valuable component in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds essential for pharmaceuticals and agrochemicals .

2. Chiral Auxiliary

- The compound serves as a chiral auxiliary in various chemical reactions, facilitating the formation of specific stereoisomers. This property is crucial for developing drugs with desired biological activities.

Biological Applications

1. Peptide Synthesis

- This amino acid is integral in peptide synthesis , allowing researchers to construct specific peptide sequences for biochemical studies. Such peptides can be utilized in drug development and as research tools in molecular biology .

2. Enzyme-Substrate Interaction Studies

- It plays a role in studying enzyme-substrate interactions , providing insights into enzymatic mechanisms and potential inhibitors that could lead to novel therapeutic agents.

Medical Applications

1. Neurotransmitter Analog

- This compound is investigated for its potential as a neurotransmitter analog , particularly in modulating synaptic transmission. Its ability to bind to neurotransmitter receptors may pave the way for new treatments for neurological disorders .

2. Drug Development

- The compound is being explored for its therapeutic effects, particularly in developing drugs targeting conditions like Parkinson's disease and other neurodegenerative disorders. Its unique structure aids in enhancing the efficacy of these drugs .

Industrial Applications

1. Protein Engineering

- In industrial settings, this compound is used for protein modification , creating variants with improved stability and functionality, which are essential for enzyme applications in biotechnology .

2. Bioconjugation Techniques

- The compound is valuable in bioconjugation , where it links biomolecules for targeted drug delivery systems, enhancing treatment precision, especially in cancer therapies .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Building block and chiral auxiliary | Enables synthesis of enantiomerically pure compounds |

| Biology | Peptide synthesis, enzyme interaction studies | Facilitates understanding of biochemical processes |

| Medicine | Neurotransmitter analog, drug development | Potential treatments for neurological disorders |

| Industry | Protein engineering, bioconjugation techniques | Improves stability and functionality of proteins |

Case Studies

-

Peptide Synthesis Research

- A study demonstrated the use of this compound as a key building block in synthesizing peptides that exhibit neuroprotective properties. These peptides were tested for their efficacy against oxidative stress-induced neuronal damage, showing promising results that could lead to new therapeutic strategies .

- Neurotransmitter Analog Studies

Wirkmechanismus

The mechanism of action of (s)-3-Amino-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. For example, as a neurotransmitter analog, it can bind to receptors in the nervous system, modulating synaptic transmission and influencing neuronal activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

(s)-3-Amino-5-phenylpentanoic acid can be compared with other similar compounds, such as:

Phenylalanine: An essential amino acid with a similar structure but different functional groups.

Tyrosine: Another amino acid with a phenyl group, but with a hydroxyl group attached to the benzene ring.

Leucine: An amino acid with a similar carbon chain length but without the phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

(S)-3-Amino-5-phenylpentanoic acid, a chiral amino acid derivative, has garnered attention in biochemical and pharmaceutical research due to its significant biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a phenyl group attached to a pentanoic acid backbone. Its molecular formula is C₁₃H₁₈N₂O₂, with a molar mass of approximately 226.29 g/mol. The compound exists in two enantiomeric forms, (S) and (R), with distinct biological activities attributed to their stereochemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Neurotransmitter Modulation : It acts as a non-selective agonist for certain neurotransmitter receptors, influencing synaptic transmission. This modulation is particularly relevant in conditions such as epilepsy and neuropathic pain.

- Enzyme Inhibition : Studies suggest that derivatives of this compound may inhibit enzymes involved in neurodegenerative diseases like Alzheimer's disease. This inhibition can provide insights into disease mechanisms and potential therapeutic strategies.

- Bone Metabolism : The compound has been implicated in osteoclastic bone resorption, suggesting a role in disorders related to bone remodeling. It interacts with proteins such as cathepsin K and cathepsin L2, influencing metabolic pathways related to amino acids and neurotransmitter synthesis.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

-

Neuropharmacological Research :

A study investigated the effects of this compound on synaptic transmission in rodent models. The results indicated that the compound enhanced neurotransmitter release at specific synapses, providing evidence for its potential use in treating epilepsy. -

Bone Health Study :

In vitro experiments demonstrated that this compound inhibited the activity of cathepsin K, an enzyme crucial for bone resorption. This inhibition suggests that the compound could be beneficial for conditions such as osteoporosis.

Applications

This compound has various applications in pharmaceutical research:

- Drug Development : Its unique properties make it valuable for developing drugs targeting neurological disorders and bone metabolism issues.

- Research Tool : The compound serves as a useful tool for studying neurotransmission mechanisms and enzyme activity modulation.

Eigenschaften

IUPAC Name |

(3S)-3-amino-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJYCYZKUNRKFP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375843 | |

| Record name | (s)-homobenzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218278-62-7 | |

| Record name | (s)-homobenzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.